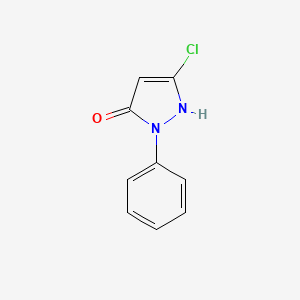

3-Chloro-1-phenyl-1H-pyrazol-5-ol

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

71762-42-0 |

|---|---|

分子式 |

C9H7ClN2O |

分子量 |

194.62 g/mol |

IUPAC 名称 |

5-chloro-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C9H7ClN2O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H |

InChI 键 |

SCMILEJQCIGJDZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)Cl |

规范 SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)Cl |

产品来源 |

United States |

Synthetic Methodologies for 3 Chloro 1 Phenyl 1h Pyrazol 5 Ol and Its Analogs

Classical Synthetic Approaches to Pyrazol-5-ols

Traditional methods for constructing the pyrazol-5-ol scaffold remain fundamental in organic synthesis. These approaches are characterized by their reliability and the use of readily available starting materials.

Cyclocondensation Reactions of Precursors with Hydrazines

The most classical and widely employed method for synthesizing the pyrazol-5-ol core is the cyclocondensation reaction between a β-ketoester and a hydrazine (B178648) derivative. researchgate.netresearchgate.net In the context of 3-chloro-1-phenyl-1H-pyrazol-5-ol, this would typically involve the reaction of ethyl 4-chloro-3-oxobutanoate with phenylhydrazine (B124118).

The reaction mechanism initiates with the nucleophilic attack of the hydrazine onto the ketone or ester carbonyl group of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the pyrazol-5-ol ring. beilstein-journals.org The choice of hydrazine determines the substituent at the N1 position of the pyrazole (B372694) ring, while the β-ketoester dictates the substituents at the C3 and C4 positions. For instance, using phenylhydrazine and ethyl acetoacetate (B1235776) leads to the formation of 3-methyl-1-phenyl-1H-pyrazol-5-ol. researchgate.net The reaction is often carried out in a suitable solvent like ethanol (B145695) and can be performed under neutral or acidic conditions. researchgate.netresearchgate.net

The direct chlorination of a pre-formed pyrazol-5-ol, such as 3-methyl-1-phenyl-5-pyrazolone, with a chlorinating agent like phosphorus oxychloride can also be employed to produce the corresponding 5-chloropyrazole. chemicalbook.com

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazol-5-ol analogs. nih.govmdpi.com These reactions are highly atom-economical and can generate diverse libraries of compounds from simple starting materials. nih.govnih.gov

A common MCR strategy for pyranopyrazoles, which are fused heterocyclic systems containing a pyrazole ring, involves the one-pot reaction of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and a hydrazine. beilstein-journals.orgnih.govnanomaterchem.comresearchgate.net The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps. mdpi.comnih.gov The versatility of this approach allows for the introduction of a wide range of substituents by varying the aldehyde and hydrazine components. mdpi.comnih.gov For example, a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield highly substituted 6-amino-1,4-dihydropyrano[2,3-c]pyrazoles. nih.govresearchgate.net Five-component reactions have also been developed to create even more complex pyrazole-based structures. nih.govresearchgate.net

Advanced Synthetic Strategies for Pyrazol-5-ol Functionalization

To improve the efficiency, selectivity, and environmental footprint of pyrazol-5-ol synthesis, advanced catalytic methods have been developed. These strategies often offer milder reaction conditions, shorter reaction times, and higher yields compared to classical approaches.

Catalytic Methods in Pyrazole Ring Formation

The use of catalysts in the formation of the pyrazole ring has become increasingly prevalent, with both metal-based and organic catalysts showing significant promise.

Various metal catalysts have been shown to effectively promote the synthesis of pyrazole derivatives. Nano-zinc oxide (nano-ZnO) has been utilized as an efficient, reusable, and environmentally friendly catalyst for the synthesis of pyranopyrazoles via a one-pot, four-component reaction in aqueous media. researchgate.netnanomaterchem.comresearchgate.net The use of nano-ZnO offers advantages such as high yields, short reaction times, and simple work-up procedures. researchgate.netresearchgate.net For instance, the condensation of aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of nano-ZnO at 70°C in water provides excellent yields of the corresponding pyranopyrazoles. researchgate.net A core-shell nanocatalyst of lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) has also been reported for the green synthesis of 4H-pyrano[2,3-c]pyrazoles under solvent-free conditions. nih.gov

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been employed as a catalyst in a four-component reaction to produce substituted tetrahydropyridines, which are precursors that can be further elaborated into other heterocyclic systems. nih.gov While not a direct synthesis of pyrazoles, this demonstrates the utility of cerium salts in facilitating complex multi-component reactions. Other metal-based catalysts, including silver nanoparticles and various lanthanide and transition metal complexes, have also been explored for the synthesis of pyrazole-containing compounds. researchgate.netacs.orgacs.org

Table 1: Comparison of Catalytic Methods for Pyrazole Synthesis

| Catalyst | Reaction Type | Key Features | Example Products | Reference |

|---|---|---|---|---|

| Nano-ZnO | Four-component condensation | Green, reusable, high yields, aqueous medium | 6-amino-1,4-dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| Ag/La-ZnO core-shell | Four-component condensation | Solvent-free, high efficiency, reusable | 4H-pyrano[2,3-c]pyrazoles | nih.gov |

| Cerium(IV) Ammonium Nitrate (CAN) | Four-component reaction | Atom-economical, access to substituted tetrahydropyridines | 6-alkoxy-2-methyl-1,4,5,6-tetrahydropyridines | nih.gov |

| Silver(I) | Cyclization of propargyl N-sulfonylhydrazones | Mild conditions, regioselective | 1,3,5-trisubstituted pyrazoles | acs.org |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for the construction of complex molecular architectures. nih.gov In the context of pyrazole synthesis, organocatalysts such as secondary amines and cinchona alkaloids have been successfully employed. nih.govnih.gov For example, secondary amines can catalyze the [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity. nih.gov

Cinchona alkaloid derivatives have been used to catalyze the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles through a tandem Michael addition and Thorpe-Ziegler type reaction. nih.govresearchgate.net This approach allows for the creation of chiral pyrazole-containing molecules with high enantioselectivities. nih.gov Quinine/squaramide-based bifunctional organocatalysts are also utilized in domino reactions to produce chiral dihydropyrano[2,3-c]pyrazoles. metu.edu.tr

Biopolymers and biopolymer-based materials are also gaining traction as sustainable catalysts. A porphyrin-initiated amine-functionalized dendritic polymer has been used as a sonocatalyst in the one-pot, four-component synthesis of pyranopyrazoles. researchgate.net This method benefits from the water-solubility of the catalyst, allowing for easy separation and reuse. researchgate.net

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and recyclability. In the context of pyrazolone (B3327878) synthesis, ILs have been shown to be effective catalysts. For instance, the ionic liquid [HMIM]HSO4 has been successfully used as a catalyst for the condensation reaction of arylaldehydes and 3-methyl-1-phenyl-5-pyrazolone, often in conjunction with ultrasonic irradiation to enhance reaction rates and yields at room temperature. nih.gov This method offers advantages such as excellent yields, simple procedures, and mild reaction conditions. nih.gov Other studies have explored various ionic liquids, including 1-ethyl-3-methyl imidazolium (B1220033) acetate (B1210297) [(EMIM)Ac] and tetrabutylammonium (B224687) bromide (TBAB), to catalyze the synthesis of pyrazole derivatives, often achieving high yields in short reaction times under solvent-free or environmentally friendly solvent conditions. tandfonline.comresearchgate.net

A novel pyrazole-based ionic liquid, [Bn2DMPz]Br, has been developed and utilized for the conversion of CO2 into cyclic carbonates, showcasing the versatility of pyrazole-containing ionic liquids in catalysis. rsc.org Furthermore, a sulfonated poly-4-vinyl pyridinium (B92312) ionic liquid has been prepared and used as a catalyst for the three-component reaction of malononitrile with other reagents to produce spiro-indoline-pyranopyrazole derivatives under ultrasonic irradiation. mdpi.com

Green Chemistry Protocols (e.g., Solvent-Free, Visible Light-Promoted Reactions)

The principles of green chemistry are increasingly influencing the design of synthetic routes to pyrazole derivatives. These protocols aim to reduce or eliminate the use of hazardous substances and energy-intensive steps.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free mechanochemical methods. For example, the chlorination of pyrazoles has been achieved using trichloroisocyanuric acid in a rapid and operationally simple solvent-free process, which avoids the need for tedious column chromatography. rsc.org Similarly, the synthesis of pyrazole derivatives has been accomplished by reacting β-dimethylaminovinylketones and hydrazine sulfate (B86663) in the solid state by grinding with a catalyst like p-toluenesulfonic acid (PTSA) in the absence of a solvent. sci-hub.se Nanocatalysts, such as yttrium iron garnet (Y3Fe5O12), have also been employed for the synthesis of pyranopyrazoles under solvent-free conditions at elevated temperatures, offering excellent yields and catalyst recyclability. nih.gov

Visible Light-Promoted Reactions: Visible light photoredox catalysis provides a mild and selective pathway for synthesizing polysubstituted pyrazoles. This method utilizes visible light to promote the oxidation of hydrazine to diazene, which then reacts with Michael acceptors to form pyrazoles in very good yields under mild conditions with air as the terminal oxidant. organic-chemistry.org This approach is notable for being metal-free and energy-efficient. sci-hub.seresearchgate.net

Flow Reactor Applications for Efficient Functionalization

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters. The application of flow reactors in pyrazole synthesis has enabled more efficient and sustainable processes.

Continuous flow systems have been developed for the multi-step synthesis of pyrazoles, converting anilines into pyrazole products through processes like diazotization and a metal-free vitamin C mediated reduction. rsc.org These systems allow for the synthesis of a variety of analogs or the scale-up of a specific target. rsc.org Flow reactors also facilitate reactions under conditions that are challenging to achieve in batch, such as superheating reactions to dramatically increase rates or performing rapid, multi-step sequences. syrris.com For instance, a flow setup has been established for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields with excellent regioselectivities. mdpi.com Furthermore, a micro-photo-flow reactor system has been developed for the synthesis of fused N-heteroaryl scaffolds and the late-stage functionalization of pyrazolopyridines using visible light without the need for an external photocatalyst. nih.gov

Regioselective Synthesis and Control of Isomeric Products

The control of regioselectivity is a critical aspect of pyrazole synthesis, as different isomers can exhibit distinct biological activities and chemical properties. Various strategies have been developed to achieve high regioselectivity in the formation of substituted pyrazoles.

One common approach involves the condensation of 1,3-dicarbonyl compounds or their surrogates with hydrazines. The choice of reaction conditions, such as the base and solvent, can significantly influence the regiochemical outcome. organic-chemistry.org For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines has been achieved at room temperature in N,N-dimethylacetamide. organic-chemistry.org Another strategy involves the use of strong bases like t-BuOK in the reaction of hydrazones with nitroolefins, which can lead to a reversed and exclusive 1,3,4-regioselectivity. organic-chemistry.org

Stepwise synthetic protocols can also be employed to control the formation of specific isomers. For instance, the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines can be modified to a stepwise procedure to influence the chemo- and regio-selectivity of the reaction. nih.gov Additionally, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have been shown to provide regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org

Functional Group Interconversions and Derivatization Pathways on the Pyrazole Core

Strategies for Halogenation (Chlorination)

The introduction of a chlorine atom onto the pyrazole ring is a key functionalization step. A general three-step method for preparing 3-chloropyrazoles involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation. acs.org Direct chlorination of the pyrazole ring can be achieved using various chlorinating agents. Sulfuryl chloride or chlorine can be used for the chlorination of pyrazoles. slideshare.net A solvent-free method utilizing trichloroisocyanuric acid has also been reported for the efficient chlorination of pyrazoles. rsc.org Another approach involves the reaction of pyrazole derivatives with thionyl chloride in the presence of a catalyst. google.com For the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been employed. mdpi.com

Hydroxylation and Oxidation Reactions

The introduction of a hydroxyl group at the C4 position of the pyrazole ring is another important transformation. A tunable, transition-metal-free aerobic oxidation of pyrazol-5-ones has been developed to selectively produce either 4-hydroxypyrazoles through C-H hydroxylation or bispyrazoles via dehydrogenative homocoupling. nih.gov The choice of the base and solvent system (e.g., K2CO3 in dioxane for hydroxylation) is crucial for directing the reaction towards the desired product. nih.gov It has also been shown that 4-hydroxypyrazole can be formed from the interaction of pyrazole with hydroxyl radicals generated from various biochemical systems, a process that can be catalyzed by ferric-EDTA. nih.gov

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group of this compound and its analogs is a key site for synthetic modification, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Alkylation: The alkylation of the pyrazole nucleus can be achieved through various methods. One common approach involves the reaction of the pyrazole with alkyl halides in the presence of a base. For instance, the N-alkylation of pyrazoles has been successfully carried out using trichloroacetimidates in the presence of an acid catalyst. mdpi.com Another method involves the S-alkylation of related mercaptotriazoles with reagents like ethyl chloroacetate (B1199739) in the presence of sodium ethoxide, which proceeds with good yields. researchgate.net

Acylation: Acylation of the pyrazol-5-one ring system can be regioselective, leading to either C-acylation or O-acylation. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one has been achieved using aroyl chlorides in anhydrous dioxane with calcium hydroxide (B78521) as a base. rsc.org This method effectively traps the liberated hydrogen chloride and maintains the basicity of the reaction medium, favoring C-acylation. rsc.org In contrast, O-acylation can also occur, and the resulting products can be distinguished by analytical techniques like TLC and NMR spectroscopy. rsc.org The acylation of related hydrazides, such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide, with acetic anhydride (B1165640) can lead to acylation at both the nitrogen and the hydroxyl group. researchgate.net

The choice of reagents and reaction conditions is critical in directing the outcome of these reactions. For example, the use of N-acylbenzotriazoles in the presence of potassium carbonate provides a mild and efficient method for the N-acylation of related heterocyclic systems. researchgate.net

Introduction of Substituents at the C-4 Position (e.g., Arylmethylene Formation)

The C-4 position of the pyrazol-5-one ring is highly reactive and serves as a prime location for introducing substituents, most notably through condensation reactions with aldehydes to form arylmethylene derivatives. This reaction, a variant of the Knoevenagel condensation, is a cornerstone for creating a diverse library of pyrazole-based compounds. researchgate.netresearchgate.netconnectjournals.com

The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) is a well-established pseudo-three-component reaction involving the condensation of an aromatic aldehyde with two equivalents of a pyrazol-5-one derivative. nih.govnih.gov This reaction can be catalyzed by a variety of catalysts, highlighting the versatility of the method.

Catalytic Systems: A wide range of catalysts have been employed to facilitate this transformation, including:

Basic Catalysts: Sodium acetate in aqueous ethanol has been shown to be an effective catalyst at room temperature, providing high yields of the desired products. nih.gov

Acidic Catalysts: 1,3-Disulfonic acid imidazolium tetrachloroaluminate has been reported as a novel, heterogeneous, and reusable catalyst for this condensation. rsc.org Alum (KAl(SO₄)₂·12H₂O) has also been utilized as an inexpensive and non-toxic catalyst under solvent-free conditions. researchgate.net

Green Catalysts: In a push towards more environmentally friendly synthesis, magnetized distilled water has been used as a medium, obviating the need for a catalyst. scielo.org.za

Reaction Mechanism: The reaction typically proceeds through an initial Knoevenagel condensation of the aldehyde with one molecule of the pyrazol-5-one to form a 4-arylidenepyrazolone intermediate. mdpi.com This is followed by a Michael addition of a second molecule of the pyrazol-5-one to the activated double bond of the intermediate, yielding the final bis(pyrazol-5-ol) product. nih.govmdpi.com

The scope of the reaction is broad, accommodating a variety of substituted aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups. nih.gov The reaction conditions can be optimized to achieve high yields and purity, often with simple filtration being sufficient for product isolation. nih.govnih.gov

Below is a table summarizing various catalytic systems and conditions used for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s.

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Sodium Acetate | 70% EtOH | Room Temp. | High to Excellent | nih.gov |

| 1,3-Disulfonic acid imidazolium tetrachloroaluminate | - | - | - | rsc.org |

| Alum | Solvent-free | 60 °C | Excellent | researchgate.net |

| None | Magnetized Distilled Water | 80 °C | 85-95 | scielo.org.za |

Spectroscopic and Structural Elucidation of 3 Chloro 1 Phenyl 1h Pyrazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of 3-Chloro-1-phenyl-1H-pyrazol-5-ol, providing detailed information about its proton and carbon framework, as well as the electronic environment of its nitrogen atoms.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides critical data for identifying the protons within the this compound molecule. The spectrum typically displays characteristic signals for the protons of the phenyl group and the pyrazole (B372694) ring. The phenyl protons usually appear as a multiplet in the aromatic region of the spectrum. The position of the proton on the pyrazole ring can offer insights into the compound's tautomeric form. For instance, in related pyrazole structures, the H-4 proton signal appears in the range of 5-7 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) rsc.org |

| 3-methyl-1,5-diphenyl-1H-pyrazole | CDCl₃ | 7.37-7.19 (m, 10H), 6.28 (s, 1H), 2.40 (s, 3H) rsc.org |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H) rsc.org |

This table presents data for structurally related compounds to illustrate typical chemical shifts. The exact values for this compound may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the carbons of the phenyl ring and the pyrazole ring. The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are indicative of the substituent effects and the tautomeric state. In similar pyrazole compounds, the carbon signals can be significantly influenced by the nature of the substituents on the ring.

Table 2: Representative ¹³C NMR Data for Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 rsc.org |

| 3-methyl-1,5-diphenyl-1H-pyrazole | CDCl₃ | 148.7, 142.9, 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5, 107.5, 13.2 rsc.org |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | CDCl₃ | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 rsc.org |

This table presents data for structurally related compounds to illustrate typical chemical shifts. The exact values for this compound may vary.

Nitrogen-15 NMR (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments within the pyrazole ring, which is crucial for understanding tautomerism. In N-substituted pyrazoles, the "pyrrole-type" nitrogen (N1) and "pyridine-type" nitrogen (N2) exhibit distinct chemical shifts. Typically, the N1 signal appears at a higher field (more shielded) compared to the N2 signal. researchgate.net For NH-pyrazoles, the observed chemical shifts can be an average of the two tautomeric forms, depending on the rate of proton exchange. Low-temperature ¹⁵N NMR studies can "freeze" the tautomeric equilibrium, allowing for the observation of individual tautomers. fu-berlin.de

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Analogs

For analogs of this compound that contain a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is indispensable. The chemical shift of the CF₃ group provides valuable information about its electronic environment. For example, in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, the purity of the compound can be determined by ¹⁹F-NMR. google.com The ¹⁹F NMR chemical shifts are typically reported relative to an external standard like CFCl₃. rsc.org

Solvent Effects on NMR Spectra and Tautomeric Equilibrium

The tautomeric equilibrium of pyrazolones is known to be significantly influenced by the solvent. nih.govresearchgate.net NMR studies in different solvents can reveal shifts in this equilibrium. Polar solvents and solvents capable of hydrogen bonding can stabilize one tautomer over another, leading to changes in the observed chemical shifts in both ¹H and ¹³C NMR spectra. thieme-connect.denih.gov For instance, in some pyrazolone (B3327878) systems, a keto form may predominate in non-polar solvents, while a hydroxy form is favored in polar solvents like DMSO. researchgate.net Variable temperature NMR studies can also provide insights into the dynamics of the tautomerization process. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within the this compound molecule.

The IR spectrum of pyrazole derivatives typically shows characteristic absorption bands for C=O, C=N, and C=C bonds. mdpi.com For example, the IR spectrum of 1-phenyl-3-methyl-5-aminopyrazole displays distinct peaks that can be used for its identification. nist.gov The position of the carbonyl (C=O) stretching frequency can be particularly informative in distinguishing between the keto and enol (hydroxy) tautomers of pyrazolones. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would suggest the presence of the keto form, while a broad O-H stretching band in the region of 3200-3600 cm⁻¹ would indicate the hydroxy tautomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its core structure, including the pyrazole ring, the phenyl substituent, and the chloro and hydroxyl/carbonyl groups.

The interpretation of the spectrum is vital for determining the predominant tautomeric form.

OH-form (Enol): The presence of a broad absorption band in the region of 3500–3200 cm⁻¹ would indicate O–H stretching, characteristic of the hydroxyl group. lumenlearning.com

CH-form (Keto): A strong absorption band around 1700 cm⁻¹ is indicative of a C=O stretching vibration, which confirms the presence of the pyrazolone keto form.

NH-form (Zwitterion): This form would exhibit a distinct N-H stretching band.

In related pyrazolone compounds, the IR spectrum has been used to confirm the presence of key functional groups. For instance, studies on similar structures have identified C=N and C=C bond absorptions in the 1615–1570 cm⁻¹ range. mdpi.com Aromatic C–H stretching is typically observed between 3100 and 3000 cm⁻¹. lumenlearning.com

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Tautomeric Form Indicated |

|---|---|---|

| O–H stretch (hydroxyl) | 3500–3200 (broad) | Enol Form |

| C=O stretch (carbonyl) | ~1700 (strong) | Keto Form |

| Aromatic C–H stretch | 3100–3000 | Both |

| C=N / C=C stretch | 1615–1570 | Both |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₉H₇ClN₂O), the calculated molecular weight is approximately 194.62 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺• at m/z 194 and a smaller isotopic peak [M+2]⁺• at m/z 196, in an approximate 3:1 ratio, which is characteristic for compounds containing one chlorine atom.

The fragmentation of pyrazole derivatives often involves the loss of stable molecules like HCN or cleavage of substituent groups. researchgate.net The presence of the phenyl ring would likely result in a prominent peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. whitman.edu Other expected fragmentation pathways could include the loss of a chlorine radical (Cl•) or a carbon monoxide (CO) molecule from the keto tautomer.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 194/196 | [C₉H₇ClN₂O]⁺• | Molecular ion peak ([M]⁺•) with characteristic 3:1 chlorine isotope pattern. |

| 159 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 117 | [M - C₆H₅]⁺ | Loss of the phenyl group. |

| 91 | [C₆H₄Cl]⁺ | Chlorophenyl fragment. |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Tautomerism Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for studying conjugated systems and can be employed to investigate the tautomeric equilibrium of pyrazol-5-ones. researchgate.net

The different tautomers of this compound (OH, CH, and NH forms) are expected to have distinct electronic structures and, therefore, different UV-Vis absorption spectra. researchgate.net The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. By comparing the spectra recorded in solvents of different polarities (e.g., cyclohexane (B81311) vs. ethanol), it is possible to study the shift in the tautomeric equilibrium. For example, polar solvents may favor the more polar NH-tautomer or the OH-tautomer, while nonpolar solvents might favor the less polar CH-tautomer. researchgate.net In a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a sharp absorption peak was observed at 255 nm in ethanol (B145695). mdpi.com

The primary electronic transitions observed are typically π → π* and n → π* transitions associated with the aromatic rings and the pyrazole system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can unambiguously identify the tautomeric form present in the crystalline state, as well as provide detailed information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not available, data from closely related pyrazolone structures provides valuable insight. For example, the crystal structure of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one reveals that the molecule exists in the keto form in the solid state. researchgate.net In such structures, the central pyrazolone ring is often nearly planar, with the attached phenyl rings being twisted relative to it. researchgate.net In the crystal structure of 5-chloro-N-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, the molecule is not planar due to steric repulsion between the rings. nih.gov A crystallographic analysis of the title compound would definitively determine its tautomeric form, molecular geometry, and the nature of its crystal packing, which is often stabilized by hydrogen bonds and other intermolecular forces.

Table 3: Representative Crystallographic Data for a Related Pyrazolone Derivative (1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 14.6160 | mdpi.com |

| b (Å) | 9.0561 | mdpi.com |

| c (Å) | 10.4156 | mdpi.com |

| β (°) | 92.59 | - |

| Volume (ų) | 1356.55 | mdpi.com |

Note: This data is for a related compound and serves as an illustration of the parameters obtained from X-ray crystallography.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's purity and empirical formula.

For this compound, with the molecular formula C₉H₇ClN₂O, the theoretical elemental composition can be calculated. Experimental results from a pure sample are expected to be in close agreement with these values (typically within ±0.4%). This analysis is a standard procedure for the characterization of newly synthesized compounds. mdpi.comresearchgate.net

Table 4: Calculated Elemental Composition of this compound (C₉H₇ClN₂O)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 55.55% |

| Hydrogen | H | 1.008 | 7.056 | 3.63% |

| Chlorine | Cl | 35.453 | 35.453 | 18.22% |

| Nitrogen | N | 14.007 | 28.014 | 14.40% |

| Oxygen | O | 15.999 | 15.999 | 8.22% |

| Total | | | 194.621 | 100.00% |

Tautomerism in 3 Chloro 1 Phenyl 1h Pyrazol 5 Ol

Keto-Enol Tautomeric Equilibria

3-Chloro-1-phenyl-1H-pyrazol-5-ol can exist in a tautomeric equilibrium with its keto form, 3-chloro-1-phenyl-pyrazolidin-5-one. This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. The enol form is characterized by a hydroxyl group attached to the pyrazole (B372694) ring, while the keto form contains a carbonyl group within the ring. The equilibrium between these two forms is dynamic and can be influenced by various factors.

Influence of Solvent Polarity on Tautomeric Preferences

The polarity of the solvent plays a significant role in determining the predominant tautomeric form of this compound. In nonpolar solvents, the enol form is generally favored. This preference can be attributed to the formation of intermolecular or intramolecular hydrogen bonds, which stabilize the enol tautomer. For instance, in solvents like chloroform (B151607) or benzene-d6, pyrazol-5-ols have been observed to exist predominantly as the OH-form. researchgate.netnih.gov

Conversely, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the equilibrium can shift. While the enol form may still be present, often as monomers, the presence of the keto tautomer can also be detected. researchgate.netnih.govmdpi.com The ability of polar solvents to form hydrogen bonds with the solute can disrupt the self-association of the enol form, thereby influencing the equilibrium. nih.gov For 1,3-disubstituted-5-pyrazolones, it has been shown that in aqueous solutions, the NH (keto) form can be in equilibrium with the OH (enol) form. researchgate.net The solvent's capacity to stabilize one tautomer over the other through dipole-dipole interactions and hydrogen bonding is a key determinant of the tautomeric composition in solution. researchgate.netnih.gov

Table 1: Effect of Solvent on Tautomeric Equilibrium

| Solvent | Predominant Tautomer | Reference |

|---|---|---|

| Nonpolar (e.g., CDCl₃, C₆D₆) | Enol (OH-form) | researchgate.netnih.gov |

| Polar Aprotic (e.g., DMSO) | Enol and/or Keto (NH-form) | researchgate.netnih.govmdpi.com |

| Aqueous Solution | Keto (NH-form) and Enol (OH-form) | researchgate.net |

Spectroscopic Signatures of Tautomeric Forms (NMR, IR, UV-Vis)

Spectroscopic techniques are invaluable tools for identifying and quantifying the different tautomers of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful methods for elucidating tautomeric structures. researchgate.netmdpi.com In ¹H NMR, the enolic hydroxyl proton gives a characteristic signal, which can be broad due to exchange. mdpi.com The chemical shifts of the pyrazole ring protons and carbons are also sensitive to the tautomeric form. For example, the coupling constant ²J(C-4, H) can help differentiate between the OH and NH forms, with values of approximately 9–11 Hz for the OH form and a reduced value of 4–5 Hz for the NH form. researchgate.net ¹⁵N NMR is particularly useful in distinguishing between the "pyridine-like" and "pyrrole-like" nitrogen atoms in the pyrazole ring, providing clear evidence for the predominant tautomer. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the keto and enol forms by the presence of characteristic absorption bands. The enol form exhibits a broad O-H stretching band, while the keto form shows a sharp C=O stretching band. researchgate.net The position of these bands can be influenced by hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be employed to study tautomeric equilibria. Different tautomers will have distinct absorption maxima (λmax). By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., solvent), it is possible to infer the relative populations of the tautomers. researchgate.net

Annular Prototropic Tautomerism within the Pyrazole Ring System

Beyond keto-enol tautomerism, pyrazoles can also exhibit annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For 3-substituted pyrazoles, this results in an equilibrium between the 3-substituted and 5-substituted tautomers. The position of this equilibrium is influenced by the nature of the substituent on the pyrazole ring. nih.govfu-berlin.demdpi.com In the case of this compound, the presence of the phenyl group at the N1 position and the chloro group at the C3 position will dictate the preferred annular tautomer. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in determining the more stable form. mdpi.com

Intramolecular Hydrogen Bonding and Self-Association Effects on Tautomerism

Hydrogen bonding, both intramolecular and intermolecular, significantly impacts the tautomeric equilibrium of this compound. Intramolecular hydrogen bonds can form between the hydroxyl group of the enol form and the nitrogen atom at position 2 of the pyrazole ring, or with a substituent at an adjacent position. This intramolecular hydrogen bonding can stabilize the enol tautomer. mdpi.com

Intermolecular hydrogen bonding leads to self-association, where molecules of the pyrazol-5-ol form dimers or higher-order aggregates. mdpi.comresearchgate.netresearchgate.net X-ray crystal structure analysis of related compounds has shown that the enol tautomers can form dimeric units connected by two intermolecular hydrogen bonds. mdpi.com This dimerization is particularly favored in nonpolar solvents and in the solid state. The formation of these hydrogen-bonded aggregates can shift the equilibrium towards the enol form. In polar solvents that can act as hydrogen bond acceptors or donors, these self-associations can be disrupted, leading to the presence of monomers and potentially altering the tautomeric balance. nih.govmdpi.com

Experimental Methodologies for Tautomeric Equilibrium Determination

Several experimental techniques are employed to determine the tautomeric equilibrium constants.

NMR Spectroscopy: As previously mentioned, NMR is a primary tool. By integrating the signals corresponding to the different tautomers at low temperatures where the exchange is slow, the equilibrium constant can be directly determined. fu-berlin.de The use of "fixed" derivatives, where the tautomerism is blocked by alkylation, can also provide reference chemical shifts to aid in the analysis. mdpi.com

X-ray Crystallography: This technique provides an unambiguous determination of the tautomeric form present in the solid state. mdpi.comfu-berlin.de It reveals the precise atomic arrangement and the nature of intermolecular interactions, such as hydrogen bonding, which can influence the tautomeric preference in the crystalline phase. mdpi.comnih.gov

pKa Measurements: The tautomeric ratio can be related to the pKa values of the individual tautomers. By measuring the macroscopic pKa and having a method to estimate the pKa of one of the tautomers, the equilibrium constant can be calculated. researchgate.netnih.gov

Comparative Analysis with Related Pyrazol-5-ol Derivatives

The tautomeric behavior of this compound can be better understood by comparing it with other pyrazol-5-ol derivatives.

Effect of Substituent at C3: The nature of the substituent at the C3 position has a profound effect on the tautomeric equilibrium. Electron-withdrawing groups at C3, such as a trifluoromethyl group, can influence the acidity of the protons and shift the equilibrium. matrix-fine-chemicals.com Conversely, electron-donating groups like a methyl group can also alter the balance. sigmaaldrich.comnih.gov

Effect of Substituent at N1: The substituent at the N1 position also plays a critical role. An aryl group, such as the phenyl group in the title compound, can influence the electronic properties of the pyrazole ring through resonance and inductive effects. nih.govmdpi.com Comparing it to N1-alkyl substituted pyrazol-5-ols reveals differences in tautomeric preferences due to the different electronic and steric demands of the substituent. nih.gov

Effect of Substituents at C4: The presence of a substituent at the C4 position can also impact tautomerism. For example, the introduction of a carboxaldehyde group can influence the electronic distribution and hydrogen bonding possibilities. nih.gov

The study of a range of related compounds, including those with different halogen substitutions or other functional groups, provides a broader context for understanding the specific tautomeric landscape of this compound. thermofisher.comsigmaaldrich.comnist.govbldpharm.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Structure and Stability

Quantum chemical calculations are foundational to predicting the geometric and energetic properties of molecules. These methods solve the Schrödinger equation approximately, providing detailed information about electron distribution and molecular stability.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it is a foundational method, it does not fully account for electron correlation, which can influence the accuracy of energy calculations.

In the context of pyrazole (B372694) derivatives, ab initio calculations, including more advanced methods like Møller–Plesset perturbation theory (MP2), have been employed to investigate tautomerism. researchgate.netnih.gov For instance, studies on substituted pyrazoles have utilized the MP2/6-311++G** level of theory to assess how different functional groups affect the stability of tautomers. researchgate.netnih.gov Similarly, the Restricted Hartree-Fock (RHF) method with a 6-31G** basis set has been used to estimate the geometrical parameters of various pyrazolone (B3327878) tautomers. researchgate.net These studies provide a framework for how Hartree-Fock and other ab initio methods can be applied to understand the structure and energy of 3-Chloro-1-phenyl-1H-pyrazol-5-ol.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Unlike wave function-based ab initio methods, DFT calculates the total energy of a system based on its electron density. asrjetsjournal.org DFT studies on pyrazole derivatives have proven to be reliable and comparable to experimental results. nih.gov

For compounds related to this compound, DFT calculations, often using the B3LYP functional, have been instrumental in:

Investigating Tautomeric Ratios: Determining the relative populations of different tautomers in equilibrium. nih.gov

Assessing Substituent Effects: Understanding how the chloro- and phenyl- groups influence the electronic structure and stability. nih.gov

Predicting Spectroscopic Properties: Calculating NMR and IR spectra to aid in the identification and characterization of isomers. beilstein-journals.org

Analyzing Electronic Characteristics: DFT is used to compute properties like molecular orbitals (HOMO-LUMO), which are crucial for understanding reactivity. asrjetsjournal.orgnih.gov

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. youtube.com The selection involves a trade-off between accuracy and computational expense; larger, more flexible basis sets generally yield more accurate results but require significantly more computational resources. youtube.comyoutube.com

For pyrazole systems, several basis sets have been successfully employed. Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p) , are commonly used. nih.govbeilstein-journals.org The inclusion of polarization functions (e.g., 'd') and diffuse functions (e.g., '+') is often necessary for accurately describing systems with lone pairs and for calculating properties like anion stability and non-covalent interactions. youtube.com More modern basis sets, like the Karlsruhe 'def2' family (e.g., def2-TZVP ), are also considered robust choices for DFT calculations. psicode.org The level of theory, which is the combination of the method (like DFT or HF) and the basis set, must be carefully chosen to ensure the reliability of the computational predictions.

Conformational Analysis and Molecular Geometries

Computational methods are essential for exploring the conformational space of a molecule to identify its most stable three-dimensional structures. For this compound, the relative orientation of the phenyl ring with respect to the pyrazole ring is a key conformational feature.

Studies on structurally similar compounds, such as 1-phenyl-1H-pyrazol-3-ol, provide insight into the expected geometry. mdpi.com X-ray analysis of related pyrazolones shows that the phenyl and pyrazolone rings are often twisted relative to each other. For example, in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the dihedral angles between the central pyrazolone ring and the substituted phenyl rings are 18.23° and 8.35°, respectively. libretexts.org DFT calculations can reproduce these geometries and help to understand the steric and electronic factors that govern the preferred conformation.

Energetic and Stability Analysis of Tautomers and Isomers

Pyrazol-5-ones, such as this compound, are well-known for their ability to exist in multiple tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, three principal tautomers are considered: the hydroxyl form (OH), the keto form (CH), and the zwitterionic/NH form (NH).

Theoretical calculations have been extensively used to determine the relative stabilities of these tautomers. Studies on related 1-phenyl-3-substituted-pyrazol-5-ones have shown that the relative stability is highly dependent on the substituent and the environment (gas phase vs. solvent). researchgate.netresearchgate.net Ab initio and DFT calculations consistently show that the CH and OH forms are generally more stable than the NH form. A detailed theoretical analysis of 1,3-diphenyl pyrazol-5-one using RHF/6-31G** calculations provided the selected geometrical parameters for each tautomer, highlighting the structural differences that accompany the proton migration. researchgate.net The relative stability often follows the order CH > OH > NH, although this can be influenced by the specific substituents on the rings. researchgate.net

Table 1: Calculated Geometrical Parameters for Tautomers of 1,3-Diphenyl Pyrazol-5-one (A Representative System) Data adapted from ab initio RHF/6-31G* calculations.* researchgate.net

| Parameter | CH-Tautomer | OH-Tautomer | NH-Tautomer |

| Bond Distances (Å) | |||

| N1-N2 | 1.383 | 1.354 | 1.401 |

| N2-C3 | 1.321 | 1.332 | 1.387 |

| C3-C4 | 1.492 | 1.442 | 1.378 |

| C4-C5 | 1.511 | 1.365 | 1.446 |

| C5-N1 | 1.376 | 1.378 | 1.309 |

| C5-O | 1.214 | 1.334 | 1.246 |

| **Bond Angles (°) ** | |||

| C5-N1-N2 | 112.5 | 113.6 | 111.4 |

| N1-N2-C3 | 106.1 | 105.1 | 109.8 |

| N2-C3-C4 | 113.0 | 113.2 | 106.1 |

| C3-C4-C5 | 102.1 | 102.7 | 109.5 |

| N1-C5-C4 | 106.3 | 105.4 | 103.2 |

This interactive table provides a comparison of key structural parameters for the three main tautomeric forms of a model pyrazolone system.

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

The properties and tautomeric equilibrium of this compound can be significantly influenced by the solvent. Computational chemists often model these effects using continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variations like CPCM and IEFPCM. nih.govnih.govq-chem.com These models treat the solvent as a continuous dielectric medium rather than individual molecules, which offers a computationally efficient way to account for bulk solvent effects. youtube.com

Studies have shown that for pyrazolones, the polarity of the solvent plays a crucial role in determining the dominant tautomer. researchgate.net

Aprotic Solvents: Non-polar or aprotic solvents (like cyclohexane) tend to stabilize the less polar CH (oxo) tautomer. researchgate.net

Protic Solvents: Protic solvents (like ethanol (B145695) or water) can form hydrogen bonds and tend to shift the equilibrium towards the more polar OH (hydroxy) form. mdpi.comresearchgate.net

For instance, experimental and theoretical studies on 1-phenyl-1H-pyrazol-3-ol show that it exists as dimers in nonpolar solvents like CDCl₃, but as monomers in the highly polar solvent DMSO. mdpi.com Continuum models can predict these shifts in stability by calculating the free energy of solvation for each tautomer, providing valuable insights into the molecule's behavior in different chemical environments. nih.govyoutube.com

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Theoretical investigations, primarily using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to model these properties for pyrazole derivatives. derpharmachemica.com A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic and electron-donating capabilities. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic and electron-accepting nature. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In pyrazole systems, the distribution of these orbitals is influenced by the substituents. For this compound, the HOMO is expected to have significant contributions from the electron-rich pyrazole ring, particularly the nitrogen atoms and the hydroxyl group. The LUMO, conversely, is likely distributed over the phenyl ring and the carbon atoms of the pyrazole ring, especially the electrophilic centers at C3 and C5. mdpi.com Computational studies on similar pyrazole derivatives have demonstrated that charge transfer primarily occurs within the molecule, a fact substantiated by HOMO-LUMO calculations. nih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher energy value corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower energy value corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A fundamental indicator of chemical reactivity. A small gap implies high reactivity and low kinetic stability. nih.gov |

Investigation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating complex reaction mechanisms at a molecular level. For pyrazoles, a significant area of investigation is tautomerism, particularly the annular prototropic tautomerism involving the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. mdpi.com

Computational methods such as ab initio Møller–Plesset (MP2) and DFT can model the potential energy surface of this isomerization process. mdpi.com These calculations allow for the identification and characterization of transition states—the highest energy point along the reaction coordinate—and the determination of the activation energy barrier for the proton transfer. Studies have shown that the presence of solvent molecules, such as water, can significantly lower this activation barrier by acting as a proton shuttle, thereby facilitating the tautomeric interconversion through a lower-energy transition state. mdpi.com

Furthermore, computational chemistry can predict the regioselectivity of reactions like acylation. The inherent electronic properties of the pyrazole ring, with its distinct nucleophilic and electrophilic sites, govern where substituents will attach. mdpi.comrsc.org Theoretical models can predict the most likely products by comparing the energies of possible transition states and intermediates, providing a rationale for experimentally observed outcomes. For instance, in the synthesis of pyrazoles, the nature of the substituents can direct the cyclization process to favor one regioisomer over another, a phenomenon that can be modeled and explained computationally. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an effective tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface corresponding to varying electrostatic potential values. derpharmachemica.com

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule. For this compound, such regions are expected around the two nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. mdpi.com

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and represent the molecule's electrophilic centers. Positive potential is anticipated around the hydrogen atoms, particularly the acidic proton of the hydroxyl group, and potentially at the C3 and C5 positions of the pyrazole ring, which are known to be electrophilic. mdpi.com

Green Regions: These areas represent neutral or near-zero potential.

The MEP map provides a clear, visual guide to the molecule's reactivity. For this compound, the map would highlight the nucleophilic character of the heteroatoms and the electrophilic character of specific carbon and hydrogen atoms, thus explaining its reactivity patterns in various chemical transformations. derpharmachemica.commdpi.com

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color Region | Electrostatic Potential | Charge | Predicted Reactivity |

| Red | Most Negative | Electron-Rich | Site for Electrophilic Attack |

| Yellow | Negative | Electron-Rich | Site for Electrophilic Attack |

| Green | Neutral | Near Zero | Low Reactivity |

| Blue | Positive | Electron-Poor | Site for Nucleophilic Attack |

Reactivity and Reaction Pathways of 3 Chloro 1 Phenyl 1h Pyrazol 5 Ol

Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 3-chloro-1-phenyl-1H-pyrazol-5-ol exhibits reactivity towards both electrophilic and nucleophilic substitution, although the specific conditions and positions of attack are dictated by the electronic nature of the ring and its substituents.

Electrophilic Aromatic Substitution (EAS) at the C-4 Position

The C-4 position of the pyrazole ring in this compound is particularly susceptible to electrophilic attack. This is due to the activating effect of the adjacent nitrogen atom and the hydroxyl group (in its enol form) or the enolate of the keto form. The active methylene (B1212753) group at C-4 in the pyrazolone (B3327878) tautomer is a key site for these reactions.

One of the most significant electrophilic substitution reactions at the C-4 position is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto the C-4 position. For instance, the reaction of 3-methyl-1-phenylpyrazol-5-one with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide) yields the corresponding 4-carbaldehyde derivative. wikipedia.orgresearchgate.net This reaction proceeds via an electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the electron-rich C-4 position of the pyrazolone. Following this principle, this compound can be converted to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net

C-acylation is another important EAS reaction at the C-4 position. The reaction of 1-phenyl-3-methyl-pyrazolone-5 with acid chlorides or anhydrides in the presence of a base like calcium hydroxide (B78521) leads to the formation of 4-acyl derivatives in good yields. rsc.orgscispace.com The choice of reaction conditions is crucial to favor C-acylation over the competing O-acylation. The formation of a calcium complex prior to the addition of the acylating agent is reported to selectively promote C-acylation. rsc.org

| Electrophilic Reagent | Reaction Type | Product at C-4 | Reference(s) |

| Vilsmeier Reagent (POCl₃/DMF) | Vilsmeier-Haack | -CHO (Formyl group) | wikipedia.orgresearchgate.net |

| Acyl Chlorides/Anhydrides | Friedel-Crafts Acylation | -COR (Acyl group) | rsc.orgscispace.comresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) at the Chlorinated Position (if applicable)

The chlorine atom at the C-3 position of the pyrazole ring is generally not highly susceptible to nucleophilic aromatic substitution (SNAr). The pyrazole ring itself is an electron-rich heterocycle, which disfavors the addition-elimination mechanism typical for SNAr. However, under certain conditions, substitution of the chloro group can be achieved.

For example, it has been reported that 3-methyl-5-chloro-1-phenylpyrazole can react with alcohols in the presence of sodium hydroxide to form the corresponding ether linkage. orientjchem.org This suggests that with a strong nucleophile, the chlorine atom can be displaced. The formation of compounds like 3-(3-chloro-1-benzothien-2-yl)-1-phenyl-1H-pyrazol-5-amine also implies that the chloro group can be retained while other parts of a larger molecule undergo reaction, or that it could potentially be a site for later-stage functionalization. sigmaaldrich.com The synthesis of 3-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride further indicates the stability of the chloro-substituent during certain synthetic transformations. bldpharm.com

Direct and facile SNAr at the C-3 position of this compound is not a commonly reported high-yield transformation without the presence of strong activating groups.

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound, existing in tautomeric equilibrium with the carbonyl group of 1-phenyl-3-chloro-1,2-dihydropyrazol-5-one, is the site of several important reactions.

O-Alkylation and O-Acylation Reactions

O-alkylation of the hydroxyl group can be achieved under appropriate conditions. As mentioned, the reaction of 3-methyl-5-chloro-1-phenylpyrazole with various alcohols in the presence of sodium hydroxide results in the formation of the corresponding 5-alkoxy-3-methyl-1-phenylpyrazoles. orientjchem.org This reaction proceeds through the deprotonation of the hydroxyl group to form a more nucleophilic pyrazolate anion, which then attacks the alkylating agent.

O-acylation is a competing reaction to C-acylation. The reaction of pyrazolones with acylating agents can lead to O-acylated products, especially in the absence of reagents that specifically promote C-acylation, such as the calcium hydroxide used to form a chelate. rsc.org The reaction conditions, solvent, and the nature of the acylating agent can influence the regioselectivity between C- and O-acylation.

Oxidation Reactions

Direct oxidation of the hydroxyl group on the pyrazole ring is not a commonly documented reaction. The tautomeric equilibrium with the keto form means the "hydroxyl" group is part of an enol system. Oxidation reactions are more commonly observed on side chains attached to the pyrazole ring. For instance, a 4-formyl group introduced via the Vilsmeier-Haack reaction can be oxidized to a carboxylic acid group. The oxidation of 5-chloro-3-methyl-1-phenyl-lH-pyrazole-4-carbaldehyde with potassium permanganate (B83412) to yield 5-chloro-3-methyl-1-phenyl-lH-pyrazole-4-carboxylic acid has been reported. researchgate.net The stability of the pyrazole ring system often means that it remains intact during such oxidative transformations of its substituents. There is limited literature on the direct oxidation of the C-5 hydroxyl/keto group itself without ring cleavage.

Condensation Reactions

The active methylene group at the C-4 position of the pyrazolone tautomer is a key site for various condensation reactions, particularly with aldehydes and ketones.

The Knoevenagel condensation is a widely reported reaction for this class of compounds. It involves the reaction of the C-4 position with an aldehyde or ketone, typically catalyzed by a base. For example, 1-phenyl-1H-pyrazol-5(4H)-ones readily condense with heteroaromatic aldehydes like thiophene-2-carbaldehydes and 2-chloroquinoline-3-carbaldehydes. connectjournals.comresearchgate.net This reaction is versatile and can be carried out under conventional heating, microwave irradiation, or ultrasound conditions. connectjournals.com The condensation of pyrazole aldehydes with active methylene compounds like malononitrile (B47326), catalyzed by ammonium (B1175870) carbonate in aqueous media, is also an efficient process. researchgate.net

A related reaction is the tandem Knoevenagel-Michael reaction . In this pseudo-five-component reaction, two equivalents of a phenylhydrazine (B124118) and two equivalents of an acetoacetate (B1235776) derivative react with an aromatic aldehyde. rsc.orgmdpi.com This sequence involves the initial formation of the pyrazolone, followed by a Knoevenagel condensation with the aldehyde, and a subsequent Michael addition of a second pyrazolone molecule to the resulting α,β-unsaturated intermediate. mdpi.comresearchgate.net

The Claisen-Schmidt condensation , a reaction between a ketone and an aromatic aldehyde lacking an α-hydrogen, is also relevant. wikipedia.org The pyrazolone, with its active methylene group, can act as the ketone component in such base-catalyzed condensations to form chalcone-like structures.

| Condensation Reaction | Reactant(s) | Key Intermediate/Product | Reference(s) |

| Knoevenagel Condensation | Aldehydes/Ketones | 4-Ylidene pyrazolone | connectjournals.comresearchgate.netrsc.org |

| Knoevenagel-Michael | Aldehyde, 2 eq. Pyrazolone | 4,4'-(Arylmethylene)bis(pyrazolone) | mdpi.comresearchgate.net |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | 4-(Aryl-propenoyl)pyrazolone | wikipedia.org |

Reactivity at the Nitrogen Atoms (N-1 and N-2)

The pyrazole ring contains two distinct nitrogen atoms. In this compound, the N-1 position is already substituted with a phenyl group, precluding typical N-alkylation or N-arylation reactions at this site which are common for unsubstituted pyrazoles. semanticscholar.orgresearchgate.net

The reactivity, therefore, centers on the N-2 "pyridine-like" nitrogen. This nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic. mdpi.commdpi.com Its key reactive roles include:

Protonation: In acidic media, the N-2 nitrogen can be readily protonated to form a pyrazolium (B1228807) cation. This alters the electronic landscape of the ring, potentially activating or deactivating other positions towards nucleophilic or electrophilic attack. mdpi.com

Coordination Chemistry: The N-2 nitrogen's lone pair enables it to act as a ligand, coordinating with transition metals to form various metal complexes. mdpi.com

Electrophilic Attack: While N-1 is the more common site for alkylation in unsubstituted pyrazoles under basic conditions, attack at N-2 can occur, influenced by factors like sterics and the specific reaction conditions. researchgate.netmdpi.com

Mechanism of Functional Group Modifications

The chlorine atom at the C-3 position plays a critical role in modulating the reactivity of the pyrazole ring. The C-3 and C-5 positions of the pyrazole nucleus are generally electron-deficient and thus susceptible to nucleophilic attack. mdpi.commdpi.com The chlorine substituent influences this reactivity in several ways:

Electronic Effects: Halogens like chlorine exhibit a dual electronic effect. They are inductively electron-withdrawing, which can increase the electrophilicity of the C-3 carbon to which it is attached. Simultaneously, they can donate electron density to the π-system of the ring through resonance. mdpi.comnih.gov Theoretical calculations on substituted pyrazoles have shown that chlorine is capable of electron donation through the π-system, which favors specific tautomeric forms. mdpi.com

Leaving Group Potential: The chlorine atom can potentially act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups at the C-3 position.

Directing Group: The presence of the chlorine atom influences the regioselectivity of further substitutions on the pyrazole ring.

Halogen Bonding: In the solid state, the chlorine atom on 5-chloropyrazole derivatives can participate in halogen bonding, acting as either a halogen bond donor or acceptor with other atoms like oxygen or nitrogen. bohrium.com These non-covalent interactions can be crucial in determining the crystal packing and supramolecular architecture. bohrium.com

The introduction of the chlorine atom is often achieved via reagents like phosphorus oxychloride. For example, the Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one uses phosphorus oxychloride and dimethylformamide to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com

The outcome of reactions involving this compound is a delicate balance of electronic and steric factors contributed by all its substituents.

Electronic Effects: The distribution of electron density in the pyrazole ring is heavily influenced by its substituents. mdpi.commdpi.com

Electron-donating groups (EDGs) , such as methyl or amino groups, increase the electron density of the ring, enhancing its nucleophilicity, particularly at the C-4 position, making it more susceptible to electrophilic attack. mdpi.com

Electron-withdrawing groups (EWGs) , such as nitro or carboxyl groups, decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. mdpi.com The phenyl group at N-1 and the chlorine at C-3 both exert significant electronic influence, modifying the acidity of the hydroxyl group and the nucleophilicity of the N-2 atom. mdpi.com

Steric Effects: Steric hindrance plays a pivotal role in determining the regioselectivity of reactions. In unsymmetrical pyrazoles, bulky substituents can block access to adjacent positions, directing incoming reagents to less hindered sites. semanticscholar.orgmdpi.com For instance, in the N-alkylation of pyrazoles, the reaction often favors the less sterically crowded nitrogen atom. researchgate.net In the case of this compound, the phenyl group at N-1 imposes significant steric bulk, which would influence the approach of reagents to the N-2 and C-5 positions.

The interplay of these effects is summarized in the table below, showing how different types of substituents can direct reaction pathways in pyrazole systems.

| Factor | Influence on Reactivity | Example Reaction Outcome |

| Electronic (EDG on Ring) | Increases ring nucleophilicity; activates for electrophilic substitution. mdpi.com | Facilitates electrophilic attack at the C-4 position. |

| Electronic (EWG on Ring) | Decreases ring nucleophilicity; activates for nucleophilic substitution. mdpi.com | Promotes nucleophilic attack at electron-deficient carbons (C-3, C-5). |

| Steric (Bulky N-1 Substituent) | Hinders attack at adjacent N-2 and C-5 positions. researchgate.net | Directs incoming groups to the C-4 position or may prevent reaction. |

| Steric (Bulky C-3/C-5 Substituent) | Can influence tautomeric equilibrium and hinder attack at the substituent position and adjacent atoms. mdpi.com | Favors reaction at the less hindered N-1 or C-4 positions in related systems. |

Coordination Chemistry of Pyrazol 5 Ol Ligands

3-Chloro-1-phenyl-1H-pyrazol-5-ol as a Potential Bidentate Ligand

This compound possesses two potential donor atoms, the carbonyl oxygen and the nitrogen atom of the pyrazole (B372694) ring, making it a candidate for acting as a bidentate ligand. The presence of the electron-withdrawing chloro group at the 3-position and the phenyl group at the 1-position of the pyrazole ring can influence the electron density on the donor atoms, thereby modulating the stability and properties of the resulting metal complexes.

Research on analogous pyrazolone (B3327878) derivatives has demonstrated their capacity to act as bidentate ligands. For instance, studies on 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones have shown that these ligands coordinate to metal ions in a bidentate fashion. scirp.org This suggests that this compound would likely exhibit similar coordinating behavior, binding to a metal center through the oxygen of the hydroxyl group (in its deprotonated form) and a nitrogen atom of the pyrazole ring.

Chelation Modes and Metal Complex Formation

The chelation of this compound with metal ions is expected to occur through the deprotonated hydroxyl group and one of the pyrazole nitrogen atoms, forming a stable five or six-membered chelate ring. The specific chelation mode can be influenced by several factors including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Studies on related pyrazolone ligands, such as 4-chloroacetyl-3-methyl-1-phenylpyrazol-5-one, have shown the formation of stable iron(III) complexes. researchgate.net Similarly, various transition metal complexes have been synthesized with other pyrazole-based ligands, often resulting in octahedral or distorted octahedral geometries. scirp.org It is anticipated that this compound would form complexes with various transition metal ions, such as Cu(II), Fe(II), Ni(II), and Co(II), likely with a 1:2 metal-to-ligand ratio. jchemlett.com

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band corresponding to the C=O stretching vibration is expected. Upon complexation, a shift in this band to a lower frequency would indicate the coordination of the carbonyl oxygen to the metal ion. Similarly, changes in the vibrational frequencies associated with the pyrazole ring would suggest the involvement of a ring nitrogen atom in coordination. The presence of coordinated water molecules in the complexes can be identified by broad absorption bands in the high-frequency region of the spectrum. scirp.org

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes are expected to provide information about the geometry of the coordination sphere. The d-d transitions of the metal ions would appear as broad bands in the visible region, and their positions would be indicative of the ligand field strength and the coordination geometry. Charge transfer bands, from the ligand to the metal or vice-versa, may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the pyrazole ring and the phenyl group upon complexation can provide insights into the binding mode of the ligand.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complexes and to confirm the metal-to-ligand stoichiometry.

Theoretical Studies on Ligand-Metal Interactions

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structures of the metal complexes.

Bonding Analysis: The nature of the coordinate bonds between the ligand and the metal ion can be analyzed in terms of bond lengths, bond angles, and orbital interactions.

Electronic Properties: Theoretical calculations can elucidate the electronic structure of the complexes, including the distribution of electron density and the energies of the molecular orbitals. This information is crucial for understanding the spectroscopic properties and reactivity of the complexes.

By performing theoretical calculations on model complexes of this compound with different metal ions, a deeper understanding of the factors governing their formation, stability, and properties can be achieved.

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes has spurred the development of "green" synthetic routes for pyrazole (B372694) derivatives. thieme-connect.comthieme-connect.com These methods prioritize the use of water as a solvent, microwave assistance, and catalysts to enhance reaction efficiency and reduce waste. gsconlinepress.com

Key sustainable approaches include:

Aqueous Synthesis: Water-based syntheses are highly encouraged due to water being a safe, inexpensive, and environmentally friendly solvent. thieme-connect.comgsconlinepress.com Research has demonstrated the successful synthesis of various pyrazole derivatives in aqueous media, sometimes eliminating the need for a catalyst. thieme-connect.com For instance, multicomponent reactions in water have been effectively used to produce pyrazolone (B3327878) derivatives. acs.org

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can increase product yields. gsconlinepress.com It is a valuable tool for the rapid and efficient synthesis of pyranopyrazoles and other related structures. gsconlinepress.com

Catalysis: The use of heterogeneous catalysts, such as CeO2/SiO2, and nanocomposites offers advantages like easy recovery and reusability, contributing to the sustainability of the process. thieme-connect.com Catalytic amounts of simple organic molecules, like imidazole, have also been employed in multicomponent reactions to produce pyrazolone compounds in an environmentally friendly manner. acs.org

These green chemistry principles are being applied to the synthesis of pyrazolone derivatives, aiming for processes with higher atom economy and lower environmental impact. gsconlinepress.comacs.org

In-Depth Computational Studies on Reactivity, Selectivity, and Tautomeric Behavior

Computational chemistry provides powerful tools to understand the intricate molecular properties of 3-Chloro-1-phenyl-1H-pyrazol-5-ol. Density Functional Theory (DFT) is a prominent method used for these investigations. researchgate.netasrjetsjournal.org

Tautomerism

Pyrazolones, including this compound, can exist in several tautomeric forms: the CH, NH, and OH forms. researchgate.netresearchgate.net The relative stability of these tautomers is crucial as it influences the compound's reactivity and properties.